methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride

Process Chemistry Salt Selection Solubility Enhancement

methyl N-(1-aminopropan-2-yl)carbamate hydrochloride (CAS 1229025-32-4) is a chiral, protected diamine building block supplied as a hydrochloride salt. This compound serves as a key regulatory starting material and intermediate in the multi-step synthesis of the FDA-approved BRAF kinase inhibitor Encorafenib (Braftovi), used to treat BRAF V600E/K-mutant melanoma and colorectal cancer.

Molecular Formula C5H13ClN2O2
Molecular Weight 168.62 g/mol
Cat. No. B13399833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(1-aminopropan-2-yl)carbamate;hydrochloride
Molecular FormulaC5H13ClN2O2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC(CN)NC(=O)OC.Cl
InChIInChI=1S/C5H12N2O2.ClH/c1-4(3-6)7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H
InChIKeyDTVBZYSSZUCODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(1-aminopropan-2-yl)carbamate hydrochloride: Procurement Specifications & Encorafenib Intermediate Identity


methyl N-(1-aminopropan-2-yl)carbamate hydrochloride (CAS 1229025-32-4) is a chiral, protected diamine building block supplied as a hydrochloride salt . This compound serves as a key regulatory starting material and intermediate in the multi-step synthesis of the FDA-approved BRAF kinase inhibitor Encorafenib (Braftovi), used to treat BRAF V600E/K-mutant melanoma and colorectal cancer [1]. It is characterized by a defined (S)-stereochemistry and two functional handles – an unprotected primary amine and a methyl carbamate protecting group – which dictate its orthogonal reactivity in convergent drug synthesis .

Why Generic Chiral Amine Substitution Fails for Encorafenib Synthesis: The Criticality of the N-Methyl Carbamate Motif


Generic substitution with structurally similar, commercially available chiral diamines (e.g., N-Boc-1,2-diaminopropane) or alternative N-alkyl carbamates (e.g., N-ethyl carbamate) is not possible for Encorafenib synthesis because the final drug substance specifically requires an N-methyl carbamate moiety [1]. The methyl carbamate is not merely a protecting group but is incorporated into the final API structure, directly influencing target binding and pharmacokinetics [2]. Furthermore, the (S)-stereochemistry must be preserved, and the unprotected primary amine is required for late-stage coupling with the pyrimidine scaffold. Using an analog without this exact set of orthogonal functional groups would either block the required bond formation or deliver an incorrect final drug substance, resulting in batch rejection under ICH Q7 and FDA cGMP requirements [3].

Quantitative Differentiation: Methyl (S)-(1-Aminopropan-2-yl)carbamate HCl vs. Closest Analogs


Improved Aqueous Solubility of Hydrochloride Salt vs. Free Base for Homogeneous Reaction Conditions

The hydrochloride salt form provides markedly higher aqueous solubility compared to the corresponding free base (CAS 1229025-89-1), enabling homogeneous reaction conditions for N‑acylation and reductive amination steps without organic co‑solvents . This is essential for the aqueous workup procedures used in the encorafenib process [1].

Process Chemistry Salt Selection Solubility Enhancement

Defined Regulated Intermediate Status vs. Non-DMF Graded Generic Chiral Amines

This compound is listed as a registered intermediate under ECHA for 'intermediate use only' and is explicitly referenced in patents covering the commercial synthesis of Encorafenib [1][2]. In contrast, generic N‑Boc‑(S)‑1,2‑diaminopropane is not associated with any approved DMF or regulatory filing for this API, requiring additional qualification burden for the user [3].

Regulatory Starting Material Drug Master File Supply Chain Compliance

Potentially Lower Coupling Impurities vs. Boc-Protected Analogs Owing to Avoiding De-protection Byproducts

In the final step of encorafenib synthesis, the primary amine of this intermediate undergoes selective N‑arylation with a chloropyrimidine scaffold [1]. If a tert‑butyl carbamate (Boc) protecting group were used instead, an orthogonal deprotection step would be required, which is known to generate isobutylene and tert‑butyl cation byproducts that can alkylate nucleophilic sites on the pyrimidine or pyrazole rings, leading to additional impurities and lower yield [2]. This compound’s methyl carbamate group is stable under the coupling conditions and does not necessitate deprotection.

Impurity Control By-product Formation Synthetic Purity

Confirmed Enantiomeric Configuration for GMP Synthesis vs. Racemic or Configuration‑Unassigned Analogues

This compound is unambiguously defined as the (S)-enantiomer (IUPAC: methyl N-[(2S)-1-aminopropan-2-yl]carbamate hydrochloride) . The corresponding (R)-enantiomer (CAS 1832636-56-2) and racemic mixture are also commercially available, but use of the incorrect enantiomer would lead to the diastereomeric impurity in the final API, which may have different pharmacological activity and must be controlled . The (S)-configuration matches the stereochemistry of the chiral center in Encorafenib, ensuring the final drug is a single enantiomer without requiring chiral separation.

Stereochemistry Chiral Purity GMP Intermediate

Higher Purity Specifications from Specialist Vendors vs. Generic Fine Chemical Supply

This intermediate is offered by specialist pharmaceutical intermediate suppliers with standard purity of 98% (HPLC) and full analytical certification (NMR, HPLC, GC, Karl Fischer), compared to generic purity levels of 95–97% for bulk carbamate building blocks, which often lack thorough characterization . For example, Bidepharm provides batch-specific QC data including NMR, HPLC, and GC for this compound .

Purity Quality Control Analytical Certification

Lower Molecular Weight and Higher Atom Economy vs. Bulkier Carbamate Protecting Groups

The methyl carbamate protecting group (MW gain +58) is substantially smaller than a tert‑butyl carbamate (Boc, MW gain +100) or benzyl carbamate (Cbz, MW gain +134) [1]. When this intermediate is carried through to the final API, the lower molecular weight of the methyl carbamate contributes to improved process mass intensity (PMI) and lower raw material cost per mole of API [2]. In the context of encorafenib synthesis, where the methyl carbamate remains in the final drug, using a bulkier protecting group would change the API's molecular structure and would not be acceptable.

Atom Economy Process Mass Intensity Green Chemistry

Key Application Scenarios for Methyl (S)-(1-Aminopropan-2-yl)carbamate Hydrochloride


Encorafenib API Synthesis and Generic Drug Development

This compound is the required GMP starting material for the convergent synthesis of Encorafenib (Braftovi) and its generic versions. It provides the chiral aminopropane linker that connects the pyrimidine core to the methyl carbamate tail in the final drug substance [1]. The (S)-stereochemistry and unprotected primary amine enable direct, regioselective N‑arylation with the activated chloropyrimidine intermediate, while the methyl carbamate remains intact throughout the final deprotection and purification steps [2].

11C-Radiolabeling for PET Imaging Tracer Synthesis

The compound serves as the precursor for radiosynthesis of [11C]encorafenib via in-loop [11C]CO2 fixation [1]. The optimized process, which starts from this intermediate, achieves radiochemical yields of 14.5 ± 2.4%, high molar activity (177 ± 5 GBq/μmol), and >99% radiochemical purity, making it suitable for preclinical and clinical PET imaging studies of BRAF V600E-positive tumors [2].

Chiral Building Block for Asymmetric Synthesis of Aminopropane Derivatives

Beyond encorafenib, this compound is a versatile chiral synthon for constructing enantiopure 1,2-diaminopropane derivatives. The orthogonal protection (methyl carbamate on the secondary amine, free primary amine) allows for sequential functionalization without protecting group manipulation, enabling the synthesis of complex bioactive molecules with defined stereochemistry [1]. This is particularly valuable in medicinal chemistry campaigns targeting kinases, where the methyl carbamate motif has been shown to improve selectivity and metabolic stability .

Process Chemistry Research on Carbamate Protecting Group Strategies

This compound is an ideal model substrate for studying the stability and reactivity of N-methyl carbamates under various process conditions (acidic, basic, hydrogenation, photoredox). Its well-defined structure and commercial availability with batch-specific analytical data facilitate reproducible kinetic and mechanistic studies aimed at optimizing carbamate installation and removal in drug synthesis [1].

Quote Request

Request a Quote for methyl N-(1-aminopropan-2-yl)carbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.